3-isopropyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDQHODXVZRPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16886-00-3 | |
| Record name | 3-(propan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Isopropyl 1h Indole and Analogues
Classical Indole (B1671886) Synthesis Approaches Applicable to 3-Substituted Indoles
Fischer Indole Synthesis and its Variants for 3-Isopropyl-1H-Indole Precursors
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of this compound, the logical precursors would be phenylhydrazine and isopropyl methyl ketone (3-methyl-2-butanone).
The mechanism commences with the formation of the phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond. wikipedia.org The resulting di-imine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org
A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. byjus.com In a study focused on the synthesis of indolenine derivatives, the reaction of various tolylhydrazine hydrochlorides with isopropyl methyl ketone in acetic acid at room temperature afforded the corresponding methyl indolenines in high yields. nih.gov This highlights a practical approach to the direct precursors of this compound.
| Precursors | Catalyst/Solvent | Product | Yield | Reference |
| o,m-Tolylhydrazine hydrochlorides, Isopropyl methyl ketone | Acetic Acid | Methyl indolenines | High | nih.gov |
| Phenylhydrazine, Isopropyl methyl ketone | Iso-butyric acid | 2,3,3-Trimethylindolenine | Good to Excellent | scispace.com |
A recent study demonstrated the use of iso-butyric acid as a weak organic acid catalyst for the Fischer synthesis of indolenine derivatives, achieving high yields in short reaction times. scispace.com
Madelung Indole Synthesis and Modern Adaptations
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.orgbhu.ac.in Historically, conditions have been harsh, often requiring sodium or potassium alkoxides at temperatures between 200-400 °C, which limits its application to the synthesis of simple, robust indoles like 2-methylindoles. wikipedia.orgbhu.ac.in The precursor for this compound via a modified Madelung approach would be N-(o-tolyl)isobutyramide.
The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. wikipedia.org The resulting carbanion then attacks the amide carbonyl intramolecularly, leading to a cyclized intermediate that, upon hydrolysis, yields the indole. wikipedia.org
Modern variations of the Madelung synthesis have been developed to overcome the need for high temperatures. The use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107) (THF) allows the reaction to proceed at much lower temperatures, from -20 to 25 °C. wikipedia.org These milder conditions expand the scope of the Madelung synthesis to include substrates with more sensitive functional groups. A one-pot, two-step modified Madelung synthesis has also been reported for the preparation of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides, demonstrating the versatility of this approach for introducing substituents at the 3-position. nih.gov
| Precursor Type | Base/Solvent | Temperature | Key Feature | Reference |
| N-phenylamides | Na/K alkoxides | 200-400 °C | Classical high-temperature conditions | wikipedia.org |
| N-phenylamides | n-BuLi or LDA / THF | -20 to 25 °C | Milder reaction conditions | wikipedia.org |
| N-(o-tolyl)benzamides | DBN / DMSO | 100 °C | One-pot synthesis of 3-substituted indoles | nih.gov |
Bartoli Indole Synthesis and Scope for 3-Alkyl Indoles
The Bartoli indole synthesis is a versatile method for the preparation of substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com The reaction typically requires three equivalents of the Grignard reagent for nitroarenes. wikipedia.org The use of an isopropenyl Grignard reagent with an appropriate ortho-substituted nitroarene could theoretically lead to a 3-isopropyl-substituted indole.
The proposed mechanism starts with the addition of the Grignard reagent to the nitro group, which, after decomposition, forms a nitrosoarene intermediate. wikipedia.org A second equivalent of the Grignard reagent adds to the nitroso group. A key step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com The rearranged intermediate then cyclizes and, after reaction with a third equivalent of the Grignard reagent and an acidic workup, yields the final indole product. wikipedia.orgonlineorganicchemistrytutor.com
A significant advantage of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org The choice of a substituted vinyl Grignard reagent allows for the introduction of substituents at the C2 or C3 positions of the indole ring. jk-sci.com
| Reactants | Key Reagent | Product Type | Key Mechanistic Step | Reference |
| Ortho-substituted nitroarene | Vinyl Grignard reagent (3 equiv.) | 7-Substituted indole | wikipedia.orgwikipedia.org-Sigmatropic rearrangement | wikipedia.orgonlineorganicchemistrytutor.com |
| Ortho-substituted nitrosoarene | Vinyl Grignard reagent (2 equiv.) | 7-Substituted indole | wikipedia.orgwikipedia.org-Sigmatropic rearrangement | jk-sci.com |
Leimgruber-Batcho Indole Synthesis and Intermediate Functionalization
The Leimgruber-Batcho indole synthesis is a popular and high-yielding two-step process for preparing indoles, especially those unsubstituted at the 2- and 3-positions. wikipedia.org The synthesis begins with the reaction of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine). wikipedia.org This enamine intermediate is then reductively cyclized to the indole using reagents like Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen. wikipedia.org
While traditionally used for unsubstituted indoles at the pyrrole ring, the Leimgruber-Batcho synthesis has been ingeniously adapted for the synthesis of 3-substituted indoles. tandfonline.com This is achieved by the functionalization of the intermediate enamine. tandfonline.com For instance, the enamine can be carboxylated and then subjected to reductive cyclization to produce 1H-indole-3-carboxylic acid derivatives. scirp.org This approach provides a strategic pathway to introduce an isopropyl group at the 3-position, potentially by reacting the enamine with an appropriate isopropyl-containing electrophile before the reduction and cyclization step.
| Starting Material | Intermediate | Modification for 3-Substitution | Final Product | Reference |
| o-Nitrotoluene | β-Dialkylamino-2-nitrostyrene (Enamine) | Functionalization of the enamine intermediate | 3-Substituted 1H-indole | tandfonline.comscirp.org |
Gassman Indole Synthesis and its Utility for Substituted Indoles
The Gassman indole synthesis is a one-pot reaction that generates substituted indoles from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.org This method is particularly useful for preparing indoles with various substitution patterns. chempedia.info To synthesize this compound, one would start with aniline and a β-keto sulfide (B99878) such as 3-methyl-1-(methylthio)butan-2-one.
The reaction mechanism proceeds through several steps. wikipedia.org First, the aniline is oxidized with a reagent like tert-butyl hypochlorite (B82951) (t-BuOCl) to form an N-chloroaniline. wikipedia.org This is followed by the addition of the β-keto sulfide at low temperatures, which forms a sulfonium (B1226848) salt. wikipedia.org A base, such as triethylamine, is then added, which deprotonates the sulfonium salt to create a sulfonium ylide. wikipedia.org This ylide undergoes a rapid wikipedia.orgwikipedia.org-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement) to form an ortho-substituted aminoketone. wikipedia.orgresearchgate.net This aminoketone then undergoes intramolecular condensation to yield a 3-thiomethylindole. wikipedia.org The final step to obtain the 3-alkyl indole is the removal of the thiomethyl group using a reducing agent like Raney nickel. wikipedia.org
| Reactants | Key Intermediates | Final Step | Product | Reference |
| Aniline, β-Keto sulfide | N-Chloroaniline, Sulfonium ylide, Ortho-substituted aminoketone | Desulfurization with Raney Nickel | Substituted Indole | wikipedia.orgresearchgate.net |
Sundberg Indole Synthesis
The Sundberg indole synthesis involves the deoxygenation of ortho-nitrostyrenes using trivalent phosphorus compounds, typically triethyl phosphite (B83602), to form indoles. wikipedia.org The starting material for the synthesis of this compound would be an ortho-nitro-isopropenylbenzene derivative.
The mechanism is initiated by the reaction of the trialkyl phosphite with the nitro group, converting it to a nitroso group. wikipedia.org The nitroso group then reacts with the adjacent alkene moiety, leading to the formation of an N-hydroxyindole intermediate after cyclization. wikipedia.org A further deoxygenation step by the phosphite reagent yields the final indole product. wikipedia.org The substitution pattern of the starting o-nitrostyrene determines the substitution in the resulting indole; unsubstituted o-nitrostyrenes tend to yield 3-substituted indoles. researchgate.net
| Starting Material | Reagent | Key Intermediate | Product | Reference |
| o-Nitrostyrene | Trialkyl phosphite (e.g., Triethyl phosphite) | N-Hydroxyindole | Indole | wikipedia.orgresearchgate.net |
Contemporary and Catalytic Approaches for this compound
Modern synthetic methods offer significant advantages in terms of efficiency, selectivity, and environmental considerations. These approaches often utilize transition metal catalysts, multicomponent reactions, and green chemistry principles to afford 3-substituted indoles.
Transition Metal-Catalyzed Indole Synthesis (e.g., Palladium, Gold, Ruthenium)
Transition metals like palladium, gold, and ruthenium have emerged as powerful catalysts for the synthesis of indoles. ub.eduresearchgate.netresearchgate.net These metals facilitate a variety of transformations, including cross-coupling reactions, cyclizations, and C-H functionalization, enabling the construction of complex indole structures. researchgate.netresearchgate.netmdpi.com
The Larock indole synthesis is a prominent palladium-catalyzed method for preparing 2,3-disubstituted indoles. ub.edunih.govwikipedia.org This reaction involves the heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org A key feature of the Larock synthesis is its high regioselectivity, where the bulkier substituent of the alkyne typically ends up at the C2 position of the indole ring. ub.edunih.gov To synthesize 3-substituted indoles, a common strategy employs silyl-substituted alkynes. The bulky silyl (B83357) group directs the regioselectivity, placing it at the C2 position, and can be subsequently removed to yield the desired 3-substituted product. nih.gov
The mechanism of the Larock heteroannulation is proposed to involve the following key steps:
Reduction of Pd(II) to Pd(0).
Oxidative addition of the o-iodoaniline to the Pd(0) species.
Coordination and subsequent regioselective syn-insertion of the alkyne into the arylpalladium bond.
Intramolecular displacement of the halide by the nitrogen atom to form a six-membered palladacycle.
Reductive elimination to generate the indole product and regenerate the Pd(0) catalyst. ub.edu
Recent advancements in Larock annulation have focused on expanding the substrate scope and employing more sustainable and economical catalysts, such as nickel. researchgate.net
Alkyne cyclization reactions, in general, are a versatile tool for synthesizing indole rings under various conditions, including metal-free approaches. chim.itmetu.edu.tr These methods often involve the intramolecular cyclization of appropriately substituted anilines bearing an alkyne moiety. chim.it
Direct C-H activation and functionalization have become a powerful and atom-economical strategy for modifying the indole nucleus. nih.govfrontiersin.org This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of substituents onto the indole ring. Transition metals, particularly palladium and ruthenium, are frequently employed as catalysts in these transformations. mdpi.comfrontiersin.org
For the synthesis of 3-substituted indoles, C-H functionalization can be directed to specific positions. For instance, ruthenium catalysts have been used for the selective functionalization at the C2 position, which can be followed by other transformations to achieve 3-substitution. mdpi.com Iron has also been explored as a less expensive and more environmentally friendly catalyst for the C-H functionalization of indoles. nankai.edu.cn
The development of directing groups has been crucial for achieving high regioselectivity in C-H functionalization reactions of indoles. nih.govfrontiersin.org These directing groups can guide the metal catalyst to a specific C-H bond, enabling selective arylation, alkylation, or other modifications at positions that are typically less reactive, such as C4, C5, C6, and C7. frontiersin.org
Multicomponent Reactions (MCRs) for Direct 3-Substitution
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most of the atoms from the reactants. ias.ac.inrug.nl This approach offers significant advantages in terms of operational simplicity, time and cost savings, and high atom economy. ias.ac.in
Several MCRs have been developed for the direct synthesis of 3-substituted indoles. researchgate.net A common strategy involves the reaction of an indole, an aldehyde, and a third component, such as an amine or a nucleophile. ias.ac.inmdpi.com For instance, a one-pot, three-component reaction of an indole, an aldehyde, and an N,N-disubstituted aniline can yield 3-arylmethyl indoles. ias.ac.in
Indolium ions, generated in situ from indoles, can also serve as reactive intermediates in MCRs, leading to the formation of diverse indole derivatives. exeter.ac.uk Isocyanide-based MCRs have also proven to be a powerful tool for the synthesis of complex, 3-substituted indole structures. mdpi.comnih.gov
Green Chemistry Methodologies for Indole Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of indole synthesis, this translates to the use of aqueous media, solvent-free conditions, and reusable catalysts. jsynthchem.com
Aqueous Media: Performing reactions in water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. nih.gov Several methods for indole synthesis have been adapted to aqueous conditions, including the use of reusable catalysts like nanodomain cubic cuprous oxide for the one-pot synthesis of 3-substituted isoindolinones from indoles. rsc.org
Solvent-Free Conditions: Eliminating the use of organic solvents is a key aspect of green chemistry. nih.govjchemlett.comrsc.org Solvent-free syntheses of indole derivatives, such as bis(indolyl)methanes, have been achieved using reusable solid acid catalysts like cellulose (B213188) sulfuric acid at room temperature. tandfonline.com Microwave-assisted, solvent-free methods, like the Bischler indole synthesis, have also been developed, offering improved yields and shorter reaction times. organic-chemistry.orgthieme-connect.com
Reusable Catalysts: The development of heterogeneous and reusable catalysts is crucial for sustainable chemical processes. ias.ac.injsynthchem.com These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. tandfonline.comacs.org Examples include mesoporous solid-based palladium catalysts for the selective C2 arylation of indoles in water and magnetic carbon nitride nanosheets for the synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.comacs.org
Regioselective Synthesis of this compound and Analogues
Achieving regioselectivity is a critical challenge in the synthesis of substituted indoles. For this compound and its analogues, several strategies have been developed to control the position of the isopropyl group.
One approach involves the Friedel-Crafts-type reaction of an indole with an isopropylating agent, although this can sometimes lead to mixtures of products. More controlled methods often rely on pre-functionalized indoles or specific catalytic systems.
For example, a synthetic route to (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde starts with the condensation of 4-fluoro phenacyl chloride with N-isopropylaniline, followed by cyclization with zinc chloride to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole. scirp.orgrsc.org This demonstrates the introduction of the isopropyl group on the nitrogen atom prior to the formation of the indole ring.
Another method for preparing a 1-isopropyl-indole derivative involves the synthesis of 1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde. xiahepublishing.com
The regioselective synthesis of C6-alkylated indoles has been achieved by taking advantage of electronic and steric effects. researchgate.net While not directly producing this compound, these principles of controlling regioselectivity are broadly applicable.
The table below summarizes some research findings related to the synthesis of isopropyl-substituted indoles.
| Product | Starting Materials | Reagents and Conditions | Reference |
| 3-(4-fluorophenyl)-1-isopropyl-1H-indole | 4-Fluoro phenacyl chloride, N-isopropylaniline | DMF, then ZnCl2 | scirp.orgrsc.org |
| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | 3-(4-fluorophenyl)-1-isopropyl-1H-indole, 3-(N-methyl-N-phenylamino) acrolein | POCl3, acetonitrile | scirp.org |
| 1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, hydrazine hydrate | Ethanol, H2SO4 (cat.), reflux | xiahepublishing.com |
| 3-isopropyl-1,2-dimethyl-indole | Phenylhydrazine Hydrochloride, 4-Methyl-pentan-2-one, NaH, Iodomethane | Not specified | exeter.ac.uk |
Reactivity and Functionalization of 3 Isopropyl 1h Indole
Electrophilic Substitution Reactions at the Indole (B1671886) Nucleus (e.g., C-2, C-3, N-1)
The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. The preferred site for electrophilic attack on an unsubstituted indole is the C-3 position. However, with the C-3 position already occupied by an isopropyl group, electrophilic attack is redirected primarily to the C-2 and N-1 positions.
In the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), 3-isopropyl-1H-indole can undergo a 1,2-migration of the isopropyl group from the C-3 to the C-2 position. jst.go.jp This "dance reaction" is an efficient method for synthesizing 2-substituted indoles from their more readily available 3-substituted isomers. The proposed mechanism involves protonation at C-3, which generates a cationic character at the C-2 position, facilitating the migration of the substituent. jst.go.jp This transformation highlights the dynamic nature of the indole core under acidic conditions.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| This compound | TfOH | 2-Isopropyl-1H-indole | Good | jst.go.jp |
| 3-Benzyl-1H-indole | TfOH | 2-Benzyl-1H-indole | 98 | jst.go.jp |
| 3-Cyclohexyl-1H-indole | TfOH | 2-Cyclohexyl-1H-indole | Good | jst.go.jp |
This table presents data on the acid-catalyzed migration of substituents from the C-3 to the C-2 position of the indole ring.
As the C-3 position is already substituted in this compound, further direct alkylation or arylation at this site is uncommon. Instead, functionalization strategies often focus on other positions, particularly C-2, or involve reactions that engage the existing C-3 substituent. However, the steric bulk of the isopropyl group can influence the feasibility of such reactions. For instance, in an electrooxidative [3+2] annulation reaction with aniline (B41778) derivatives to form indolo[2,3-b]indoles, the yield was observed to decrease as the steric hindrance of the C-3 alkyl group increased from ethyl to cyclohexyl and then to isopropyl. acs.org This suggests that while functionalization is possible, the isopropyl group presents a significant steric barrier. acs.org
The nitrogen atom (N-1) of the indole ring is a key site for functionalization. It can be readily alkylated, acylated, or protected with various groups to modify the compound's reactivity and solubility, or to introduce specific functionalities. organic-chemistry.orgfiveable.me The use of an N-isopropyl group is a notable feature in the synthesis of the major pharmaceutical agent, fluvastatin. scirp.orgscirp.org
The choice of N-protecting group is crucial for directing subsequent synthetic steps. Common protecting groups for indoles include tosyl (Ts), benzyl (B1604629) (Bn), and various carbamates like tert-butyloxycarbonyl (Boc). rsc.orgyoutube.com These groups can be selectively removed under specific conditions (e.g., Boc with acid, Fmoc with base), an approach known as an orthogonal strategy. organic-chemistry.org For example, in the synthesis of diaminoindoles, a triisopropylsilyl (TIPS) group was used to protect the indole nitrogen, facilitating lithiation at the C-4 position. acs.org In other syntheses, a methoxymethyl (MOM) group was found to be effective and could be cleaved when necessary with trifluoroacetic acid (TFA). acs.org
| N-Protecting Group | Introduction Reagent Example | Cleavage Condition Example | Reference |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA) | youtube.com |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Hydrogenolysis | youtube.com |
| MOM (Methoxymethyl) | Methoxymethyl chloride | Trifluoroacetic acid (TFA) | acs.org |
| TIPS (Triisopropylsilyl) | Triisopropylsilyl chloride | Fluoride source (e.g., TBAF) | acs.org |
This table summarizes common N-protecting groups used in indole chemistry and their typical conditions for introduction and removal.
Direct chemical modification of the C-3 isopropyl group on the this compound scaffold is not a widely reported transformation in the surveyed literature. Synthetic strategies involving this compound predominantly focus on reactions at the indole nucleus itself (N-1, C-2, and the benzene (B151609) ring) or utilize the compound as a building block for more complex structures without altering the isopropyl substituent. Functionalization of N-alkyl groups, such as an N-isopropyl group, has been documented, but this is distinct from reactions on the C-3 side chain. nih.gov The chemical stability of the isopropyl group's C(sp³)-H bonds makes it less reactive compared to the versatile indole core.
Oxidative and Reductive Transformations of this compound Derivatives
Indole derivatives can undergo a variety of oxidative and reductive reactions. The oxidation of 1-isopropyl-1H-indole-2,3-dione, a derivative of this compound, can be achieved using various oxidizing agents. Conversely, the dione (B5365651) can be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Reduction of the indole core itself is a common transformation. For instance, substituted indoles can be hydrogenated to form the corresponding indolines. dicp.ac.cn This is often achieved using palladium catalysts and a hydrogen source. Such reductive processes are key steps in the synthesis of various alkaloids and pharmacologically active compounds. rsc.orgchimia.ch For example, a cascade reaction involving condensation, reductive alkylation, and asymmetric hydrogenation has been developed to synthesize chiral 2,3-disubstituted indolines from aminoketones and aldehydes. dicp.ac.cn
Cyclization Reactions and Annulation Strategies Involving this compound
This compound and its derivatives are valuable precursors in cyclization and annulation reactions to construct polycyclic heterocyclic systems. These reactions expand the molecular complexity and provide access to novel scaffolds with potential biological activity.
A notable example is the electrooxidative [3+2] annulation between 3-substituted indoles, including this compound, and aniline derivatives. acs.org This method, which avoids chemical oxidants and metal catalysts, yields functionalized indolo[2,3-b]indoles. The reaction proceeds through the generation of radical cations of both the indole and aniline, followed by a regioselective combination. acs.org
Furthermore, derivatives of this compound are key intermediates in building complex ring systems. In the synthesis of the cholesterol-lowering drug fluvastatin, a 3-(4-fluorophenyl)-1-isopropyl-1H-indole core undergoes a Vilsmeier-Haack-type reaction with 3-(N-methyl-N-phenylamino)acrolein to append an acrylaldehyde side chain at the C-2 position. scirp.orgscirp.org This functionalized intermediate is then elaborated to form the final drug structure. Other strategies include radical-initiated cascade cyclizations to form pyrrolo[1,2-a]indol-3-ones and metal-catalyzed [3+3] annulations to create spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. nih.govmdpi.com
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The utility of this compound derivatives as synthetic intermediates is prominently demonstrated in the industrial synthesis of fluvastatin. scirp.orgstackexchange.comgoogle.com In this process, 3-(4-fluorophenyl)-1-isopropyl-1H-indole serves as the central scaffold upon which the characteristic heptenoic acid side chain is constructed. scirp.orgresearchgate.net The synthesis involves a sequence of reactions including a Vilsmeier-Haack formylation at C-2, followed by further chain extension and stereoselective reductions to install the required dihydroxy acid moiety. google.com
Beyond fluvastatin, the functionalized indole core is a recurring motif in a vast array of natural products and bioactive molecules, including alkaloids and potential anticancer agents. rsc.orgchimia.ch The ability to selectively functionalize the indole ring at various positions allows chemists to use it as a template for building complex molecular architectures. For example, the development of cyclization and annulation strategies, such as the synthesis of indolo[2,3-b]indoles, opens pathways to novel compounds with potential applications in medicinal chemistry. acs.org
Advanced Spectroscopic and Computational Studies of 3 Isopropyl 1h Indole
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are fundamental in confirming the molecular structure of 3-isopropyl-1H-indole, elucidating the connectivity of its atoms, and analyzing its functional groups.
High-Resolution NMR Spectroscopy (e.g., 2D NMR, NOESY for stereochemistry)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary data on the chemical environment of the hydrogen and carbon atoms.
¹H NMR data, recorded on a 600 MHz instrument in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the indole (B1671886) ring and the isopropyl substituent. rsc.org The N-H proton of the indole ring typically appears as a broad singlet around δ 8.08 ppm, while the aromatic protons resonate between δ 7.11 and 7.67 ppm. The methine proton of the isopropyl group shows a septet at approximately δ 3.23 ppm, with the adjacent methyl protons appearing as a doublet around δ 1.45 ppm. rsc.org
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to correlate the signals of directly bonded ¹H and ¹³C atoms, confirming their connectivity. While specific Nuclear Overhauser Effect Spectroscopy (NOESY) data for this compound is not extensively reported, this technique is invaluable for determining through-space correlations between protons, which would be critical for analyzing the stereochemistry and conformational preferences of more complex derivatives.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.88 | s | - | N-H |
| 7.67 | d | 7.9 | Ar-H |
| 7.36 | d | 8.1 | Ar-H |
| 7.19 | t | 7.5 | Ar-H |
| 7.11 | t | 7.5 | Ar-H |
| 6.96 | d | 2.0 | H-2 |
| 3.23 | sept | 6.9 | -CH(CH₃)₂ |
| 1.45 | d | 6.9 | -CH(CH₃)₂ |
Data sourced from a 600 MHz spectrum. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would prominently feature a sharp absorption band around 3400-3420 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic benzene (B151609) and pyrrole (B145914) rings typically absorb in the 1600-1450 cm⁻¹ region. While detailed Raman spectra are not commonly published, they would provide complementary information, particularly for the non-polar C-C bonds of the aromatic system.
Table 2: Expected IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3415 | N-H Stretch | Indole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2960-2870 | C-H Stretch | Isopropyl C-H |
| 1600-1450 | C=C Stretch | Aromatic Ring |
Data is based on typical values for these functional groups and data from related indole compounds. rsc.org
Mass Spectrometry Techniques (e.g., HRMS, fragmentation patterns)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this compound with high precision, confirming its molecular formula as C₁₁H₁₃N. rsc.org
The electron ionization (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern. The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 159. A characteristic and often base peak in the spectrum occurs at m/z 144, resulting from the loss of a methyl radical (•CH₃) from the isopropyl group. Another significant fragmentation involves the loss of the entire isopropyl group, leading to a peak at m/z 116. soton.ac.uk
Table 3: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Ion |
|---|---|---|
| 159 | Moderate | [M]⁺• |
| 144 | High | [M - CH₃]⁺ |
| 116 | Moderate | [M - C₃H₇]⁺ |
Fragmentation patterns can vary based on the ionization method and energy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. Although this compound is a colorless oil at room temperature, which makes single-crystal X-ray diffraction challenging for the parent compound, this technique has been successfully applied to its derivatives. rsc.orggoogle.com For instance, the crystal structures of various substituted this compound compounds have been determined, confirming the planarity of the indole ring system and the tetrahedral geometry of the isopropyl group's central carbon. epo.orggoogle.com These studies are crucial for understanding intermolecular interactions, such as hydrogen bonding involving the indole N-H group, in the solid state. caltech.edu
Theoretical and Computational Chemistry Investigations
Computational chemistry offers deep insights into the molecular properties of this compound, complementing experimental findings.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can accurately predict the optimized geometry of this compound, including bond lengths and angles, which typically show excellent agreement with experimental data where available. researchgate.net
These theoretical studies are also used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. This information is vital for predicting the most likely sites for electrophilic and nucleophilic attack. For instance, the calculated electron density helps to explain the reactivity of the indole ring, particularly at the C2 and C3 positions. DFT calculations have been used to support experimental findings and to understand the mechanisms of reactions involving this compound and its derivatives. rsc.orgresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.
For this compound, the FMO analysis, typically performed using Density Functional Theory (DFT) calculations, provides insights into its electronic characteristics. kfupm.edu.saresearchgate.net In indole derivatives, the charge density of the HOMO is generally distributed over the indole ring, particularly the pyrrole moiety, indicating its electron-donating nature. researchgate.net Conversely, the LUMO is also typically localized over the aromatic system.
The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. A small HOMO-LUMO energy gap suggests high chemical reactivity, low kinetic stability, and ease of intramolecular charge transfer, which can be a key factor in nonlinear optical (NLO) properties. Studies on various 3-substituted indoles have shown that the nature of the substituent can modulate the HOMO-LUMO gap. rsc.org The electron-donating isopropyl group at the C3 position is expected to influence the electron density and energy levels of the frontier orbitals compared to the unsubstituted indole.
Global reactivity descriptors, which provide a quantitative measure of reactivity, can be calculated from the HOMO and LUMO energy values. researchgate.netnih.gov These parameters include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω).
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Indole Derivatives
| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
| Indole Derivative | -5.9636 | -2.4857 | 3.4788 | DFT/B3LYP/6-31++G(d,p) |
| 3-ethoxyphenyl boronic acid researchgate.net | - | - | 5.15 | DFT |
| 4-ethoxyphenyl boronic acid researchgate.net | - | - | 5.23 | DFT |
| Indole Derivative (TNIC) researchgate.net | - | - | - | B3LYP-D3(BJ)/6-311++(2d,2p) |
This table presents data from related compounds to illustrate typical values obtained through FMO analysis. The exact values for this compound would require specific computational calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.defrontiersin.org It is an effective tool for identifying the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.govresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum. uni-muenchen.de
Typically, the color-coding follows this convention:
Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net
Blue: Represents regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net
Green: Represents regions of neutral or zero potential.
The potential decreases in the order of blue > green > yellow > orange > red. frontiersin.orgresearchgate.net
For this compound, the MEP map would reveal specific reactive sites. The region around the nitrogen atom of the indole ring is expected to show a negative potential (red or yellow), characteristic of a nucleophilic site, due to the lone pair of electrons on the nitrogen. tandfonline.comnih.gov This site is therefore a likely proton acceptor. uni-muenchen.de The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The π-electron-rich indole ring system would also contribute to the negative potential above and below the plane of the ring. The isopropyl group, being an alkyl substituent, is generally electronically neutral to slightly electron-donating and would likely be in the green to yellow range.
By analyzing the MEP map, one can predict how this compound might interact with other molecules, such as receptors or substrates, which is a critical step in computational drug design and reactivity studies. nih.gov
Table 2: Color Scheme for MEP Map Interpretation
| Color | Electrostatic Potential | Type of Reactivity |
| Red | Most Negative | Nucleophilic / Prone to Electrophilic Attack |
| Orange | Moderately Negative | Nucleophilic / Prone to Electrophilic Attack |
| Yellow | Slightly Negative | Nucleophilic / Prone to Electrophilic Attack |
| Green | Neutral | - |
| Blue | Positive | Electrophilic / Prone to Nucleophilic Attack |
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unibo.it For any flexible molecule, multiple conformers may exist, each with a different potential energy. The goal of energy minimization, a computational chemistry process, is to find the most stable conformation, known as the global energy minimum, which corresponds to the most populated and likely structure of the molecule under given conditions. nih.gov
In the case of this compound, conformational flexibility arises primarily from the rotation of the isopropyl group around the single bond connecting it to the C3 position of the indole ring. While the indole ring itself is a rigid, planar structure, the C-C bond allows the three methyl groups of the isopropyl substituent to adopt various orientations relative to the ring.
The conformational analysis would involve systematically rotating the isopropyl group and calculating the potential energy at each step. This process generates a potential energy surface, where energy minima correspond to stable conformers (staggered arrangements) and energy maxima correspond to transition states (eclipsed arrangements). The energy differences between conformers are typically small, often within a few kcal/mol. acs.org
The most stable conformer will be the one that minimizes steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms of the indole ring, particularly the hydrogen atom at the C4 position and the N-H group. Computational methods like DFT or molecular mechanics force fields (e.g., OPLS3E) are employed to perform these energy calculations and identify the lowest energy structure. nih.gov Identifying the preferred conformation is crucial as the three-dimensional shape of a molecule dictates its biological activity and how it fits into a receptor's binding pocket. acs.org
Non-Covalent Interactions and Supramolecular Chemistry
Supramolecular chemistry is the field of chemistry that studies chemical systems composed of multiple molecules, focusing on the weaker, reversible non-covalent interactions that hold them together. fortunejournals.comvu.nl These interactions, while individually less strong than covalent bonds, collectively play a critical role in molecular recognition, self-assembly, and biological processes. uclouvain.beharvard.edu
This compound possesses several features that enable it to participate in a variety of non-covalent interactions:
Hydrogen Bonding: The most significant interaction for this compound is hydrogen bonding. The N-H group of the indole ring is a potent hydrogen bond donor, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. mdpi.com This allows the molecule to interact with itself (self-assembly) or with other hydrogen-bonding molecules like water, proteins, or DNA. harvard.edu
π-π Stacking: The aromatic indole ring is electron-rich, making it capable of engaging in π-π stacking interactions. This occurs when two aromatic rings align face-to-face or face-to-edge, an interaction driven by a combination of electrostatic and van der Waals forces. Such interactions are crucial for the stability of protein structures and the binding of ligands to receptors.
Van der Waals Forces: These are weaker, non-specific interactions that include dispersion forces (London forces) and dipole-dipole interactions. The entire this compound molecule, including the alkyl side chain, will participate in van der Waals interactions with neighboring molecules. fortunejournals.com
The interplay of these non-covalent forces governs the supramolecular chemistry of this compound, dictating its physical properties like melting and boiling points, its solubility, and its behavior in biological systems. researchgate.net Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in a crystal lattice. mdpi.comresearchgate.net
Mechanistic Biological Investigations of 3 Isopropyl 1h Indole and Its Derivatives
Structure-Activity Relationship (SAR) Studies of 3-Isopropyl-1H-Indole Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. europeanpharmaceuticalreview.com For this compound and its analogues, these studies have provided valuable insights into the roles of the isopropyl group and various substituents on the indole (B1671886) core.
The isopropyl group at the 3-position of the indole ring can significantly influence how the molecule interacts with biological targets. Its size, shape, and lipophilicity can affect both binding affinity and selectivity for specific receptors. For instance, in a series of 1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones, the introduction of a 3-(2-propyl) substituent in the imidazolidinone ring led to a 3- to 8-fold reduction in binding to α1 adrenoceptors, with little to no effect on 5-HT2 and D2 receptor affinities. nih.gov This suggests that the isopropyl group can impart selectivity by sterically hindering binding to certain receptors while permitting interaction with others.
In another study focusing on atorvastatin (B1662188) analogues, modification of the isopropyl group affected species selectivity. researchgate.net Specifically, certain modifications to the isopropyl moiety resulted in compounds that were selective inhibitors of A. thaliana HMG-CoA reductase (AtHMG1) over the human form (HsHMGCR). researchgate.net This highlights the potential of the isopropyl group to be a key determinant in achieving species-specific or receptor-subtype-selective compounds.
The replacement of isopropyl groups with cycloalkyl groups of varying sizes has also been explored to understand the influence on receptor binding. researchgate.net The cyclopropyl (B3062369) group can be considered a cyclic analogue of the isopropyl group, and its incorporation, along with other cycloalkyl units, can modulate the binding properties of the parent compound towards its target. researchgate.net
Modifications to the N-1 position and the benzene (B151609) ring of the indole nucleus have been shown to have a profound impact on the biological activity of this compound analogues.
N-1 Position:
In a series of 5-HT6 receptor agonists, an unsubstituted indole N-1 was found to be essential for potent agonist properties. bohrium.com
Alkylation at the N-1 position generally decreased 5-HT6 receptor affinity. bohrium.com
However, the introduction of a benzenesulfonyl group at the N-1 position switched a full agonist into a 5-HT6 receptor antagonist. bohrium.com
For inhibitors of the Ras-related signaling pathway, the substituent on the indole nitrogen plays an important role in their inhibitory potential. nih.gov
Benzene Ring:
In the same series of 5-HT6 receptor agonists, halogen substituents (fluoro, chloro, or bromo) at the 5-position of the indole ring were found to be crucial for potent agonist activity. bohrium.com
For a series of 1-phenyl-3-(4-piperidinyl)-1H-indoles, larger substituents at the 6-position, such as an isopropyl group, considerably reduced activity as 5-HT2 antagonists, while smaller groups like 6-fluoro led to unselective compounds. nih.gov
High potency and selectivity for 5-HT2 receptors were achieved with medium-large substituents like 6-chloro, 6-methyl, and 6-trifluoromethyl. nih.gov
The following table summarizes the influence of substituents on the biological activity of certain indole derivatives.
| Compound Series | Position of Substitution | Substituent | Effect on Biological Activity | Reference |
| 1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones | Imidazolidinone ring | 3-(2-propyl) | Reduced binding to α1 adrenoceptors | nih.gov |
| 1-phenyl-3-(4-piperidinyl)-1H-indoles | Indole 6-position | Isopropyl | Reduced 5-HT2 antagonist activity | nih.gov |
| 1-phenyl-3-(4-piperidinyl)-1H-indoles | Indole 6-position | Fluoro | Unselective compounds | nih.gov |
| 1-phenyl-3-(4-piperidinyl)-1H-indoles | Indole 6-position | Chloro, Methyl, Trifluoromethyl | High potency and selectivity for 5-HT2 receptors | nih.gov |
| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Indole N-1 | Unsubstituted | Essential for potent 5-HT6 receptor agonism | bohrium.com |
| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Indole N-1 | Alkyl groups | Decreased 5-HT6 receptor affinity | bohrium.com |
| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Indole N-1 | Benzenesulfonyl group | Switched from agonist to antagonist at 5-HT6 receptor | bohrium.com |
| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Indole 5-position | Fluoro, Chloro, Bromo | Essential for potent 5-HT6 receptor agonism | bohrium.com |
In Vitro Biochemical and Cellular Pathway Studies
In vitro studies are essential for elucidating the specific biochemical and cellular mechanisms through which this compound and its derivatives exert their biological effects. These studies often involve enzyme inhibition assays, receptor binding assays, and the investigation of cellular signaling pathways.
Derivatives of this compound have been investigated as inhibitors of various enzymes. Understanding the kinetics and mechanism of this inhibition is key to their development as potential therapeutic agents. Enzyme inhibition can be broadly classified as reversible or irreversible. du.ac.in Reversible inhibition can be further categorized into competitive, noncompetitive, and uncompetitive inhibition, each with a distinct kinetic profile. sci-hub.selibretexts.org
For example, cysmethynil (B1669675), an indole derivative, has been shown to be a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in the Ras signaling pathway. nih.gov The Ki for cysmethynil was determined to be 2.2 ± 0.5 μM. nih.gov The type of inhibition can be determined by analyzing plots of enzyme velocity versus substrate concentration in the presence of the inhibitor. nih.gov
Some indole derivatives have also shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The following table provides a simplified overview of the types of reversible enzyme inhibition.
| Type of Inhibition | Inhibitor Binding Site | Effect on Vmax | Effect on Km |
| Competitive | Active site | No change | Increases |
| Noncompetitive | Allosteric site (enzyme or enzyme-substrate complex) | Decreases | No change |
| Uncompetitive | Enzyme-substrate complex | Decreases | Decreases |
Receptor binding assays are a fundamental tool for characterizing the interaction of ligands, such as this compound derivatives, with their receptor targets. merckmillipore.comrevvity.com These assays, often using radiolabeled ligands, can determine the affinity (typically expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) and selectivity of a compound for a particular receptor. nih.gov
For instance, N-isopropyl-1H-indole-2-carboxamide has been identified as a negative allosteric modulator of the dopamine (B1211576) D2 receptor. nih.gov Radioligand binding displacement assays were used to characterize its binding and function at this receptor. nih.govcore.ac.uk
The data from these assays are crucial for SAR studies, helping to guide the design of new compounds with improved potency and selectivity. europeanpharmaceuticalreview.com
The binding of this compound derivatives to their molecular targets, be it enzymes or receptors, can trigger a cascade of events that modulate cellular signaling pathways. These pathways are complex networks that control various cellular processes, including proliferation, differentiation, and apoptosis. google.com
A significant area of research has been the ability of indole derivatives to interfere with the Ras-related signaling pathway, which is often aberrantly activated in cancer. nih.gov Indole-based inhibitors can target several points in this pathway, including:
Inhibition of Icmt, preventing Ras membrane localization.
Interference with SOS-mediated nucleotide exchange.
Inhibition of the phosphorylation of downstream effectors in the Ras-GTP/Raf/MAPK pathway. nih.gov
By modulating these pathways, this compound and its derivatives can exert a range of cellular effects, including the suppression of cancer cell growth.
Investigation of Anti-Microbial Mechanisms (e.g., Efflux Pump Inhibition)
Derivatives of this compound have been investigated for their anti-microbial properties, with a significant focus on their ability to inhibit bacterial efflux pumps. These pumps are a primary mechanism of antimicrobial resistance, actively expelling antibiotics from the bacterial cell.
One of the key targets for indole derivatives is the NorA efflux pump in Staphylococcus aureus, a notorious human pathogen frequently associated with multi-drug resistance. nih.gov Studies have shown that certain indole derivatives can effectively inhibit this pump. nih.gov The mechanism of inhibition is often demonstrated through assays that monitor the accumulation of fluorescent substrates of the NorA pump, such as ethidium (B1194527) bromide (EtBr) and the antibiotic norfloxacin. nih.gov In the presence of an effective indole-based efflux pump inhibitor (EPI), the fluorescence inside bacterial cells increases, signifying that the substrate is being retained and not expelled. nih.gov This inhibition of efflux has been observed to be significantly reduced when glucose is added, which re-energizes the pumps and promotes active efflux, confirming the mechanism of action. nih.gov
Further research has identified specific indole compounds, such as 2-(2-Aminophenyl) indole (RP2), as potent EPIs against S. aureus. frontiersin.org In addition to demonstrating increased EtBr accumulation, these compounds show synergistic activity with conventional antibiotics. frontiersin.org The inhibition of efflux pumps can also lead to extended post-antibiotic effects and lower the concentration of antibiotics required to prevent the emergence of resistant mutants. frontiersin.org The direct interaction with the efflux pump has been supported by in silico docking studies, which predict the binding of these indole derivatives to the active site of the NorA protein. frontiersin.org
Beyond efflux pump inhibition in S. aureus, other anti-microbial mechanisms have been explored for indole derivatives. A novel series of dipeptide derivatives featuring an indole-3-carboxylic acid conjugate has been synthesized and evaluated. nih.govrsc.org These compounds have shown promising antibacterial and antifungal activity. nih.govrsc.org Molecular docking and dynamics simulations suggest that their mechanism involves targeting essential microbial enzymes like DNA gyrase in bacteria and lanosterol (B1674476) 14-alpha demethylase in fungi. nih.govrsc.org The binding of these derivatives to the active sites of these enzymes disrupts critical cellular processes, leading to microbial death. nih.govrsc.org
| Compound/Derivative Class | Target Organism(s) | Investigated Mechanism | Key Findings | Citations |
| Indole Derivatives (e.g., SMJ-5) | Staphylococcus aureus (NorA over-expressing) | NorA Efflux Pump Inhibition | Increased accumulation and decreased extrusion of ethidium bromide (EtBr); Potentiation of ciprofloxacin (B1669076) activity. | nih.gov |
| 2-(2-Aminophenyl) indole (RP2) | Staphylococcus aureus | Multidrug Efflux Pump Inhibition (NorA) | Exhibited synergistic activity with antibiotics; Increased EtBr accumulation; In silico docking confirmed binding to NorA. | frontiersin.org |
| Indole-3-carboxylic acid dipeptide conjugates | E. coli, P. aeruginosa, S. pyogenes, S. aureus, A. niger, C. albicans | DNA Gyrase & Lanosterol 14-alpha demethylase Inhibition | Docking studies revealed strong binding affinity and interaction with the active sites of target enzymes, correlating with antimicrobial activity. | nih.govrsc.org |
| N-1 substituted indole derivatives | Staphylococcus aureus | NorA Efflux Pump Inhibition | A lipophilic benzyl (B1604629) moiety at the N-1 position was found to be crucial for inhibitory activity. | mdpi.com |
Investigation of Anti-Cancer Mechanisms (e.g., Tubulin Targeting, Apoptosis Induction)
The anti-cancer potential of this compound derivatives has been extensively studied, with research elucidating multiple mechanisms of action, primarily focusing on the disruption of the microtubule network via tubulin targeting and the induction of programmed cell death (apoptosis). researchgate.net
Tubulin Polymerization Inhibition A significant number of indole derivatives function as anti-cancer agents by interfering with tubulin dynamics. tandfonline.com Tubulin is the protein subunit of microtubules, which are essential for cell division, motility, and structure. By inhibiting the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger cell death. csic.es
A series of indole-3-glyoxylamides, for example, has been reported as potent tubulin polymerization inhibitors. acs.org These compounds were shown to interact with the colchicine (B1669291) binding site on tubulin, disrupting the formation of the mitotic spindle and leading to a cytotoxic effect against various cancer cell lines. acs.org Detailed analysis revealed that these derivatives cause extensive damage to the microtubule network and induce mitotic spindle defects, such as the formation of multipolar spindles. acs.org Similarly, other studies have identified 3-aroylindoles and arylthioindoles that effectively inhibit tubulin polymerization, with some derivatives showing IC₅₀ values in the nanomolar range against cancer cell growth. csic.esmdpi.com Molecular modeling has confirmed that these compounds bind to the colchicine site on β-tubulin, often forming a key hydrogen bond between the indole N-H group and the amino acid residue Thr179. csic.es
Apoptosis Induction In addition to disrupting microtubule function, many indole derivatives exert their anti-cancer effects by inducing apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells. The mechanisms of apoptosis induction are varied and can be triggered by different cellular signals.
For instance, certain N-substituted indole derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting key regulatory proteins like cyclin-dependent kinase 2 (CDK2) and the anti-apoptotic protein Bcl-2. tandfonline.com Inhibition of Bcl-2 disrupts the protection of the mitochondrial membrane, leading to the release of pro-apoptotic factors. Other derivatives, such as N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)amines, induce apoptosis by activating executioner proteins like PARP and caspase-3. sci-hub.se The cleavage and activation of these proteins are hallmark indicators of apoptosis. Furthermore, some di(1H-indol-3-yl)methylbenzene (DIM-arene) compounds have been reported to induce apoptosis in colon and prostate cancer cells, demonstrating efficacy in animal xenograft models. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Investigated Mechanism | Key Findings | Citations |
| Indole-3-glyoxylamides | Head and Neck Cancer | Tubulin Polymerization Inhibition | Potent inhibition of tubulin polymerization; Interaction with colchicine binding site; Induced mitotic spindle defects. | acs.org |
| [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles | HCT-116, MCF-7, HepG2 | Apoptosis Induction, CDK2/Bcl-2 Inhibition | Hybrid compound 8a (N-propyl) showed potent inhibition of CDK2 and Bcl-2 proteins, leading to apoptosis. | tandfonline.com |
| N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)amine derivative | Hematologic Malignancies | Apoptosis Induction | Arrested the cell cycle and induced apoptosis via activation of PARP and caspase 3. | sci-hub.se |
| Arylthioindoles (ATIs) | MCF-7 (Breast Cancer) | Tubulin Polymerization Inhibition | Potent inhibition of tubulin polymerization and cell growth; Molecular modeling showed binding in the colchicine site. | csic.es |
| Di(1H-indol-3-yl)methylbenzenes (DIM-arenes) | Colon and Prostate Cancer | Apoptosis Induction | Induced apoptosis in cancer cells and reduced tumor growth in xenograft models. | nih.gov |
Other Mechanistic Studies (e.g., Anti-inflammatory, Neuroprotective, Antioxidant)
Beyond their anti-microbial and anti-cancer properties, derivatives of this compound are being explored for a range of other therapeutic applications, including anti-inflammatory, neuroprotective, and antioxidant activities.
Anti-inflammatory Mechanisms Several indole derivatives have demonstrated significant anti-inflammatory effects. A key mechanism identified is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a central role in inflammation and pain. ajchem-a.com For example, novel 3-ethyl-1H-indole derivatives containing an imidazolidinone pharmacophore have been synthesized and shown to act as selective COX-2 inhibitors. ajchem-a.com In vivo studies using rat paw edema models confirmed that these compounds significantly reduce inflammation. ajchem-a.com The anti-inflammatory properties of indole derivatives are also linked to their ability to modulate various inflammatory pathways. smolecule.com
Neuroprotective Mechanisms The neuroprotective potential of indole derivatives is an area of growing interest, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com The mechanisms are often multifaceted. One notable compound, Indole-3-Propionic Acid (IPA), a metabolite of tryptophan, is known for its neuroprotective, anti-inflammatory, and antioxidant effects. mdpi.com It may mitigate the neuroinflammation and oxidative stress associated with conditions like migraine. mdpi.com Other synthetic indole hybrids have shown the ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress induced by agents like hydrogen peroxide (H₂O₂). mdpi.com This protective effect is often more pronounced than that of established drugs like donepezil. mdpi.com
Antioxidant Mechanisms The antioxidant activity of indole derivatives is a fundamental property that contributes to their other biological effects, including neuroprotection. The primary mechanism is often a Hydrogen Atom Transfer (HAT) process. mdpi.com The indole scaffold, specifically the hydrogen atom on the nitrogen of the pyrrole (B145914) ring, can be donated to neutralize free radicals, forming a resonance-stabilized indolyl radical in the process. mdpi.commdpi.com Structural modifications near the indole nitrogen are crucial for this free-radical scavenging efficiency. mdpi.com The antioxidant capacity of various indole derivatives has been quantified using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS, and FRAP, confirming their ability to scavenge free radicals and reduce oxidative species. mdpi.com
| Activity | Compound/Derivative Class | Investigated Mechanism | Key Findings | Citations |
| Anti-inflammatory | 3-Ethyl-1H-indole derivatives | Selective COX-2 Inhibition | Strong binding affinity to COX-2 predicted by docking; Significant reduction of inflammation in vivo. | ajchem-a.com |
| Neuroprotective | Indole-donepezil-like hybrids | Protection against Oxidative Stress | Preserved the integrity of SH-SY5Y cells against H₂O₂-induced stress, showing a more pronounced effect than donepezil. | mdpi.com |
| Neuroprotective | Indole-3-Propionic Acid (IPA) | Anti-inflammatory, Antioxidant | Negatively correlated with migraine attack frequency, suggesting a protective role against neuroinflammation and nitrosative stress. | mdpi.com |
| Antioxidant | Substituted hexahydropyridoindoles | Hydrogen Atom Transfer (HAT) / Free Radical Scavenging | The indole nitrogen is the center of antioxidant activity, donating a hydrogen atom to form a stabilized radical. | mdpi.com |
| Antioxidant | C3-substituted indole derivatives | Hydrogen Atom Transfer (HAT) | The hydrogen on the N1 atom is key to the HAT mechanism; substitution at this position can reduce cytoprotective activity. | mdpi.com |
In Silico Approaches to Biological Activity Prediction and Target Identification
Computational, or in silico, methods are integral to modern drug discovery, enabling the rapid prediction of biological activity and the identification of molecular targets. For this compound and its derivatives, these approaches have been pivotal in rationalizing structure-activity relationships (SAR) and guiding the design of more potent compounds.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an indole derivative) when bound to a second molecule (a receptor, typically a protein target). Molecular dynamics (MD) simulations further refine this by simulating the movements of the atoms in the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions.
These methods have been widely applied to understand how indole derivatives exert their biological effects. For example, in the context of antimicrobial activity, docking studies of indole-3-carboxylic acid conjugates have been performed with the bacterial enzyme DNA gyrase and the fungal enzyme lanosterol-14-alpha demethylase. nih.govrsc.org These simulations revealed encouraging binding affinities and detailed intermolecular interaction networks, such as π-π stacking with DNA nucleotides and hydrogen bonding with key amino acid residues (e.g., Lys441, Asp461) in the enzyme's active site. nih.govrsc.org Similarly, the efflux pump inhibitor 2-(2-Aminophenyl) indole was docked into a modeled structure of the NorA efflux pump, supporting its role as an EPI. frontiersin.org
In anti-cancer research, docking studies have been crucial for confirming that indole derivatives target the colchicine-binding site of tubulin. mdpi.com For anti-inflammatory applications, docking of 3-ethyl-1H-indole derivatives into the active site of COX-2 predicted strong binding affinities, with scores significantly higher than the reference drug meloxicam (B1676189), thereby rationalizing their observed biological activity. ajchem-a.com MD simulations have provided deeper insights, for instance, by suggesting that specific hydrogen bond interactions with residues like Asp79 in the M. tuberculosis GyrB protein are crucial for the high-affinity binding and inhibitory activity of indole derivatives. acs.org
| Derivative Class | Protein Target | In Silico Method | Key Findings from Simulation | Citations |
| Indole-3-carboxylic acid dipeptide conjugates | DNA Gyrase, Lanosterol-14-alpha demethylase | Molecular Docking, MD Simulations | Predicted strong binding affinities and identified key hydrogen bond and π-π stacking interactions within the active sites. | nih.govrsc.org |
| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking | Predicted binding scores (-11.35 to -10.40 kcal/mol) superior to reference drug meloxicam (-6.89 kcal/mol). | ajchem-a.com |
| Indole derivative 14 | M. tuberculosis DNA Gyrase B (GyrB) | Molecular Dynamics (MD) Simulations | Suggested that hydrogen bond interactions with the residue Asp79 are critical for high-affinity binding and inhibition. | acs.org |
| Hybrid 8a (indole-oxindole conjugate) | CDK2, Bcl-2 | Molecular Docking | Revealed significant hydrophobic interactions involving the N-propyl group within the protein active sites. | tandfonline.com |
| 2-(2-Aminophenyl) indole (RP2) | S. aureus NorA Efflux Pump | Molecular Docking | Predicted binding of the inhibitor to the active site of the modeled efflux pump structure. | frontiersin.org |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) a molecule must possess to exert a specific biological effect. dovepress.com This "pharmacophore model" then serves as a 3D query in a virtual screening campaign, where large databases of chemical compounds are computationally searched to find new molecules that match the model and are therefore likely to be active. dovepress.com
This strategy has been successfully used to discover novel indole derivatives. For instance, a ligand-based virtual screening was conducted using a known active indole derivative as a template to search for new inhibitors of M. tuberculosis DNA gyrase ATPase. acs.orgnih.gov This workflow, which involved filtering hits based on drug-likeness criteria (like Lipinski's rule of five), successfully identified several new and potent inhibitors from a large compound library. acs.orgnih.gov
In other studies, pharmacophore modeling has been combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. mdpi.com This approach not only identifies active compounds but also aims to predict their biological potency. mdpi.com For example, a pharmacophore model was developed for indole and isatin (B1672199) derivatives targeting beta-amyloid aggregation, a key process in Alzheimer's disease. mdpi.com The model helped to rationalize the structure-activity relationships and guided the synthesis of new, more potent derivatives, such as those with isopropyl and chlorine substituents. mdpi.com These combined computational approaches are powerful tools for refining lead compounds and discovering novel chemical scaffolds with desired therapeutic activities. mdpi.com
| Application Area | Method | Key Pharmacophore Features / Workflow | Outcome | Citations |
| Anti-tuberculosis | Ligand-based Virtual Screening | Used a known active indole derivative (G24) as a template for a 60% similarity search in the Specs database, followed by filtering. | Identification of six new compounds, including indole derivative 14 , with potent inhibitory activity against M. tuberculosis GyrB. | acs.orgnih.gov |
| Anti-Alzheimer's | Pharmacophore Modeling & 3D-QSAR | Developed a pharmacophore model to distinguish active vs. inactive inhibitors of Aβ aggregation; identified favorable hydrophobic effects. | Guided the design of new indole-3-carbaldehyde hydrazones with improved potency. | mdpi.com |
| CYP11B1 Inhibition | Pharmacophore Modeling & 3D-QSAR | Model contained six hydrophobic regions and one hydrogen bond acceptor atom. | Generated models with good predictability for inhibitor bioactivity; provided guidance for designing novel inhibitors. | mdpi.com |
| SIRT-2 Inhibition | Pharmacophore Modeling & 3D-QSAR | AADDH hypothesis: two hydrogen bond acceptors, two hydrogen bond donors, one hydrophobic feature. | Derived a 3D-QSAR model with excellent predictive statistics (Q² = 0.9515) for SIRT-2 inhibitors. | researchgate.net |
Emerging Applications and Research Frontiers
Applications in Catalysis and Organocatalysis
The indole (B1671886) nucleus is a privileged scaffold in the realm of catalysis, frequently participating in a variety of organic transformations. While direct and extensive research on the catalytic applications of 3-isopropyl-1H-indole is limited, its role as a precursor and reactant in catalytic systems has been noted.
One area of interest is in acid-catalyzed migration reactions. Research has shown that 3-substituted indoles, including this compound, can undergo a migration reaction in the presence of a strong acid like triflic acid to yield the corresponding 2-substituted indoles. jst.go.jp In a study exploring the scope of this transformation, this compound was successfully converted to 2-isopropyl-1H-indole in good yield. jst.go.jp This type of reaction is significant as it provides a pathway to synthesize specific isomers of substituted indoles that may be more challenging to produce directly.
Furthermore, derivatives of this compound are key intermediates in the synthesis of pharmacologically active molecules, a process that often relies on catalytic steps. For instance, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a derivative synthesized from a this compound precursor, is a known intermediate in the synthesis of Fluvastatin, a cholesterol-lowering drug. scirp.org The synthesis of this intermediate involves steps such as cyclization reactions that can be facilitated by catalysts. scirp.org
The broader field of organocatalysis often utilizes indole derivatives in asymmetric reactions, such as Friedel-Crafts alkylations. nih.gov While specific data on this compound as a nucleophile in these reactions is not detailed in the available literature, the general reactivity of the indole C3 position suggests its potential in such transformations. The steric bulk of the isopropyl group could influence the stereoselectivity of these reactions, a parameter of great importance in asymmetric synthesis.
Development of Advanced Materials Incorporating this compound Scaffolds
The unique photophysical and electronic properties of the indole ring make it an attractive component for the development of advanced materials, including polymers and organic electronics. Research in this area for this compound is still in its early stages, with more complex derivatives currently showing promise.
For example, chimeric molecules that combine the indole scaffold with other heterocyclic systems, such as benzofuranone, have been synthesized and are being investigated for their applications in materials science. mdpi.com One such compound, 5-isopropyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one, has been prepared, demonstrating that the isopropyl-substituted indole moiety can be incorporated into larger, more complex structures with potential material applications. mdpi.com The properties of such materials can be tuned by altering the substituents on the indole ring, with the isopropyl group potentially influencing solubility and packing in the solid state.
While direct polymerization of this compound is not a widely reported area of research, the functionalization of the indole ring at various positions opens up possibilities for creating monomers that can be used in the synthesis of novel polymers with tailored electronic or optical properties.
Chemo-Sensors and Probes
The indole nucleus is a well-known fluorophore, and its derivatives are extensively used in the design of chemosensors for the detection of various ions and molecules. nih.govmdpi.com These sensors often operate on mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the binding of an analyte.
While there are no specific reports detailing a chemosensor based on the this compound scaffold, the general principles of indole-based sensor design are applicable. The fluorescence properties of the indole ring can be sensitive to the local environment and to the presence of specific analytes. The development of a sensor would typically involve functionalizing the this compound molecule with a receptor unit that can selectively bind to the target analyte. The binding event would then trigger a change in the fluorescence of the indole core, allowing for detection.
For instance, indole-based fluorescent chemosensors have been successfully developed for the detection of biologically important metal ions like Zn2+. mdpi.com These sensors often feature a receptor that chelates with the metal ion, causing a "turn-on" fluorescence response. The design of such a sensor using a this compound platform would be a logical extension of this existing research. The isopropyl group could potentially fine-tune the photophysical properties and the selectivity of the sensor.
Agrochemical Applications
Indole derivatives are prevalent in agrochemical research due to their diverse biological activities, which include plant growth regulation and pesticidal properties. researchgate.net For example, indole-3-acetic acid is a well-known plant hormone.
The potential for this compound in this sector is suggested by research into its derivatives. For example, 1-isopropyl-1H-indole-3-carbaldehyde is a compound noted for its use in agrochemical research. This indicates that the isopropyl-indole scaffold is of interest to the agrochemical industry.
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Routes for 3-Isopropyl-1H-Indole Derivatives
The synthesis of this compound and its analogs is a cornerstone for its continued exploration. Future efforts will likely prioritize methods that are not only efficient but also sustainable, aligning with the principles of green chemistry.
Key areas of development include:
Catalytic C-H Alkylation: Direct C3 alkylation of indoles represents a highly atom-economical approach. Research into metal-free catalysts, such as the triaryl borane (B79455) B(C₆F₅)₃, has shown promise for the direct alkylation of a wide range of indoles using amine-based alkylating agents. acs.org This method exploits the ability of boranes to cleave α-nitrogen C–H bonds, offering a complementary strategy to existing metal-catalyzed reactions. acs.org
Asymmetric Friedel-Crafts Alkylation: For the synthesis of chiral indole (B1671886) derivatives, asymmetric Friedel-Crafts reactions are paramount. The development of novel chiral catalysts, such as aziridine-phosphines used with copper(I) complexes, has enabled the enantioselective alkylation of indoles, achieving high yields and enantioselectivity. mdpi.comlodz.plnih.gov Future work will likely focus on expanding the catalyst library and substrate scope for these transformations. lodz.plnih.gov
Sustainable and Bio-Based Routes: A significant trend is the move away from fossil-based starting materials. A novel approach utilizes lignin, a renewable aromatic biopolymer, as a platform chemical. rsc.orgnih.gov This method involves the functionalization of lignin-derived C2-acetals, followed by catalytic C–N coupling and an acid-catalyzed intramolecular cyclization under mild conditions (MeOH/H₂O), providing a greener pathway to indole synthesis. rsc.orgnih.gov
Biocatalysis: The use of enzymes or whole-cell catalysts offers an environmentally benign alternative to traditional chemical synthesis. mdpi-res.com Baker's yeast, for example, has been employed as a biocatalyst for the Aza-Friedel-Crafts reaction of indoles with imines in ethanol, a green solvent, yielding products with simple workup and high efficiency. researchgate.net The exploration of novel enzymes and the engineering of existing ones could significantly shorten synthetic routes to complex indole derivatives. acs.org
Novel Rearrangement Reactions: Innovative strategies, such as the 1,2-migration of substituents on the indole ring, are being explored. It has been demonstrated that trifluoromethanesulfonic acid can effectively facilitate the migration of an isopropyl group from the C3- to the C2-position of the indole, providing access to 2-substituted indoles that are valuable synthetic intermediates. jst.go.jp
Table 1: Comparison of Modern Synthetic Strategies for Indole Derivatives
| Method | Key Features | Catalyst/Reagent Examples | Advantages | Reference(s) |
|---|---|---|---|---|
| Direct C-H Alkylation | Metal-free, direct functionalization of the indole C3-position. | B(C₆F₅)₃ | High atom economy, avoids pre-functionalization. | acs.org |
| Asymmetric Friedel-Crafts | Enantioselective C-C bond formation. | Chiral aziridine-phosphines, (CuOTf)₂·C₆H₆ | Access to optically active compounds. | mdpi.comlodz.plnih.gov |
| Lignin Valorization | Uses renewable biomass as a starting material. | Pd-catalysts, PTSA | Sustainable, green reaction medium (MeOH/H₂O). | rsc.orgnih.gov |
| Biocatalysis | Employs enzymes or whole-cell systems. | Baker's Yeast | Mild conditions, high selectivity, environmentally friendly. | mdpi-res.comresearchgate.net |
| Migration Reaction | Isomerization of 3-substituted indoles to 2-substituted indoles. | Trifluoromethanesulfonic acid (TfOH) | Access to less common substitution patterns. | jst.go.jp |
Advanced Mechanistic Investigations into Biological Activity
While numerous this compound derivatives have shown promising biological activity, a deeper understanding of their mechanisms of action is crucial for designing next-generation therapeutic agents. researchgate.net
Future research should focus on:
Target Identification and Validation: Pinpointing the specific molecular targets (receptors, enzymes, etc.) is a primary goal. Derivatives have been noted to interact with targets like the aryl hydrocarbon receptor (AhR) and inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Further studies are needed to confirm these interactions and identify others across different disease models.
Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies are essential to understand how structural modifications to the this compound core affect biological activity. sci-hub.se For instance, studies on indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors revealed that compounds like 5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione exhibit potent inhibition. nih.gov
Multi-target Activity: Many complex diseases involve multiple biological pathways. Investigating the potential for indole derivatives to act as multi-target agents is a promising avenue. mdpi.com For example, some indole derivatives have shown activity against both beta-amyloid and tau aggregation, which are hallmarks of Alzheimer's disease, in addition to inhibiting monoamine oxidases. mdpi.comnih.gov
Table 2: Reported Biological Activities of this compound Analogs
| Biological Activity | Specific Derivative/Class | Observed Effect/Mechanism | Reference(s) |
|---|---|---|---|
| Anticancer | Indole-tethered chromenes | Cytotoxic activity against cancer cell lines (IC₅₀ values 7.9-9.1 µM); potential tubulin inhibition. | nih.gov |
| Lignin-derived indoles | Promising anticancer activity against human Hep G2 cells. | rsc.orgnih.gov | |
| Antimicrobial | Schiff base metal complexes | Good antimicrobial potential against various bacteria and fungi. | xiahepublishing.com |
| 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | Activity against MRSA. | ||
| Antitubercular | Schiff base Mn(II) complex | Remarkable activity against Mycobacterium tuberculosis. | xiahepublishing.com |
| Anti-neurodegenerative | Indole and isatin (B1672199) derivatives | Inhibition of beta-amyloid (Aβ) aggregation. | mdpi.comnih.gov |
| Anti-inflammatory | 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | Inhibition of COX and LOX enzymes. |
Exploration of New Application Domains
The versatility of the this compound scaffold extends beyond pharmaceuticals. Future research is expected to uncover new applications in diverse fields.
Materials Science: Indole-based compounds are being investigated for their electronic properties. For example, 3-Isopropyl-3-(1-imidazolylmethyl)indole is a complex organic molecule with potential applications in organic electronics and photonic devices. smolecule.com Their ability to act as electron acceptors and form stable charge-transfer complexes makes them candidates for use in organic photovoltaic cells.
Chemical Biology and Probe Development: The ability of indole derivatives to interact with specific biological targets makes them suitable for development as chemical probes to study cellular processes. Fluorescently tagged derivatives could be used to visualize biological pathways and protein interactions in real-time.
Agrochemicals: The indole structure is present in plant hormones like indole-3-acetic acid. sci-hub.se This suggests that novel derivatives of this compound could be explored for potential applications as plant growth regulators, herbicides, or fungicides.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating the pace of discovery. This integrated approach is crucial for the rational design of novel this compound derivatives.
Predictive Modeling (QSAR and Pharmacophore): Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of new compounds based on their structural features. nih.gov For example, a 3D-QSAR model was developed for indole and isatin derivatives as inhibitors of beta-amyloid aggregation, which helped identify the key physicochemical features correlated with potency. mdpi.comnih.gov Such models can guide the synthesis of more effective compounds by prioritizing candidates with the highest predicted activity. nih.govresearchgate.net
Molecular Docking and Dynamics: These techniques provide insights into how a molecule binds to its biological target at the atomic level. Molecular docking was used to understand the binding affinity of indole-tethered chromene derivatives to the tubulin protein, and molecular dynamics simulations confirmed the stability of these interactions. nih.gov This information is invaluable for optimizing the structure of a lead compound to enhance its binding and efficacy.
Computationally Guided Pathway Discovery: An integrated approach using bioinformatics, protein structural modeling, and ligand-docking simulations can predict genes and enzymes involved in metabolic pathways. nih.gov This has been used to elucidate the biosynthesis of indole-3-acetic acid and can be applied to discover and engineer novel biosynthetic routes for this compound derivatives. nih.gov
Structural Studies: Experimental techniques like X-ray crystallography provide precise structural data that can be used to validate and refine computational models. The crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, an intermediate for the drug fluvastatin, has been determined, providing detailed information on its molecular geometry. scirp.org Combining such experimental data with quantum chemical calculations allows for a comprehensive understanding of the molecule's structural and electronic properties. mdpi.com
Q & A
Q. What are the common synthetic routes for 3-isopropyl-1H-indole and its derivatives?
The synthesis of this compound derivatives typically involves Friedel-Crafts alkylation, cyclization, and condensation reactions. For example, a reported method includes:
- Friedel-Crafts condensation of substituted benzene derivatives (e.g., fluorobenzene) with chloroacetyl chloride using AlCl₃ as a catalyst to form phenacyl chloride intermediates.
- Cyclization of intermediates (e.g., 1-(4-fluorophenyl)-2-(isopropylamino)ethanone) with ZnCl₂ to yield the indole core.
- Final condensation with acrolein derivatives in the presence of POCl₃/acetonitrile to introduce functional groups like acrylaldehyde .
Alternative routes include Pd- or Rh-mediated cross-coupling for aryl-substituted indoles .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key methodologies include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 7.88 ppm for NH in indole derivatives) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in acrylaldehyde derivatives) .
- X-ray crystallography : Resolves molecular geometry (e.g., planar indole ring with isopropyl substituents) .
- HRMS : Confirms molecular weight (e.g., m/z 222.1277 for C₁₆H₁₆N) .
Q. What are the primary research applications of this compound derivatives?
These compounds are studied as:
- Biological probes : Enzyme inhibitors or receptor modulators due to their structural mimicry of tryptophan-based systems .
- Synthetic intermediates : Versatile building blocks for pharmaceuticals (e.g., fluvastatin intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
Optimization involves:
- Catalyst screening : Iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield in electrophilic substitutions, outperforming FeCl₃ (67%) or AlCl₃ (10%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature control : Elevated temperatures (80°C) reduce reaction times without compromising yield .
Q. What challenges arise in crystallographic studies of this compound derivatives?
Key challenges include:
Q. How can structure-activity relationships (SAR) be analyzed for bioactivity in indole derivatives?
Methodologies include:
- Functional group variation : Comparing substituents (e.g., 4-fluorophenyl vs. methyl) to assess binding affinity .
- Electrophilic substitution patterns : Modifying indole C-3 position to enhance interactions with biological targets (e.g., enzymes) .
- In silico docking : Validating experimental SAR with computational models .
Q. How should researchers resolve contradictory spectroscopic or synthetic data?
- Cross-validation : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to confirm peak assignments .
- Reaction reproducibility : Standardize catalysts (e.g., ZnCl₂ vs. POCl₃) to mitigate yield discrepancies .
- Thermodynamic analysis : Use NIST data (e.g., ΔvapH, Tboil) to verify purity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
